molecular formula C8H6ClNO2 B3022067 1-Chloro-3-(2-nitrovinyl)benzene CAS No. 3156-35-2

1-Chloro-3-(2-nitrovinyl)benzene

Cat. No.: B3022067
CAS No.: 3156-35-2
M. Wt: 183.59 g/mol
InChI Key: GXQRAWTWDNHGBS-SNAWJCMRSA-N
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Description

1-Chloro-3-(2-nitrovinyl)benzene is an organic compound with the molecular formula C8H6ClNO2. It is also known as trans-1-(3-Chlorophenyl)-2-nitroethene. This compound is characterized by the presence of a chlorine atom and a nitrovinyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

1-Chloro-3-(2-nitrovinyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving the interaction of nitro compounds with biological systems.

    Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Preparation Methods

1-Chloro-3-(2-nitrovinyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorobenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol solvent and proceeds through a condensation reaction to form the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-3-(2-nitrovinyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents and conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-nitrovinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitrovinyl group can participate in various chemical transformations, influencing the reactivity and properties of the compound. The molecular pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

1-Chloro-3-(2-nitrovinyl)benzene can be compared with other similar compounds such as:

    3-Chloronitrostyrene: Similar structure but different reactivity due to the position of the nitro group.

    trans-3-Chloro-β-nitrostyrene: Another isomer with distinct chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1-chloro-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQRAWTWDNHGBS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879306
Record name 3-CHLORO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-35-2, 37888-03-2
Record name 3-CHLORO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37888-03-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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